4-Iodo-2-isothiocyanato-1-methylbenzene
Description
4-Iodo-2-isothiocyanato-1-methylbenzene is an aromatic compound featuring a benzene ring substituted with iodine (at position 4), an isothiocyanato group (position 2), and a methyl group (position 1). The isothiocyanato (–N=C=S) moiety confers unique reactivity, making this compound valuable in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C8H6INS |
|---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
4-iodo-2-isothiocyanato-1-methylbenzene |
InChI |
InChI=1S/C8H6INS/c1-6-2-3-7(9)4-8(6)10-5-11/h2-4H,1H3 |
InChI Key |
WAPWMDSBINGNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isothiocyanato-1-methylbenzene typically involves the iodination of 2-isothiocyanato-1-methylbenzene followed by subsequent reactions to introduce the iodine atom. The reaction conditions include the use of iodine sources and appropriate solvents to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The production process may also involve purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-isothiocyanato-1-methylbenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Iodo-2-isothiocyanato-1-methylbenzene has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential use in drug discovery and development for therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Iodo-2-isothiocyanato-1-methylbenzene exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group, in particular, can react with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
*Similarity scores are derived from structural alignment algorithms ().
Key Findings:
Functional Group Influence :
- The isothiocyanato group in 4-Iodo-2-isothiocyanato-1-methylbenzene distinguishes it from analogs like 4-Iodo-1-methoxy-2-methylbenzene and 4-Iodo-1-isopropoxy-2-methoxybenzene , which contain ether groups. Isothiocyanato is highly electrophilic, enabling nucleophilic additions and participation in click chemistry, unlike the inert methoxy or isopropoxy groups.
- Ethyl and methyl substituents (e.g., 4-Ethyl-1-iodo-2-methylbenzene ) primarily affect steric bulk and lipophilicity but lack the reactive sites provided by isothiocyanato.
Reactivity and Stability :
- Compounds with electron-withdrawing groups (e.g., isothiocyanato) exhibit lower thermal stability compared to ether- or alkyl-substituted derivatives. For example, 4-Iodo-1-isopropoxy-2-methoxybenzene (molar mass 292.11 g/mol) is stable under standard storage conditions, whereas isothiocyanato-containing compounds may require refrigeration to prevent decomposition.
Synthetic Utility :
- The iodine substituent in all listed compounds facilitates halogen-bonding interactions and cross-coupling reactions (e.g., Suzuki-Miyaura). However, the isothiocyanato group offers additional versatility in forming thiourea derivatives when reacted with amines, a feature absent in methoxy- or ethyl-substituted analogs .
Similarity Scores :
- 4-Ethyl-1-iodo-2-methylbenzene (similarity score 0.83) shares the highest structural alignment with the target compound due to its iodo and methyl groups, but the absence of isothiocyanato limits its application overlap.
Biological Activity
4-Iodo-2-isothiocyanato-1-methylbenzene, also known as 4-iodo-1-isothiocyanato-2-methylbenzene, is an organosulfur compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
Molecular Formula: CHIS
Molecular Weight: 232.10 g/mol
Functional Groups: Isothiocyanate (-N=C=S), Iodine (I)
The presence of the isothiocyanate group is critical for the biological activity of this compound, as it is known to interact with various biological targets through nucleophilic substitution reactions.
The biological activity of 4-Iodo-2-isothiocyanato-1-methylbenzene can be attributed to several mechanisms:
- Antioxidant Activity: The compound exhibits antioxidant properties that may help mitigate oxidative stress within cells, a significant factor in cancer progression.
- Induction of Apoptosis: Isothiocyanates are known to induce apoptosis in malignant cells, which may be mediated through modulation of signaling pathways involved in cell survival and death.
- Enzyme Modulation: The compound can influence detoxification enzymes, enhancing the body's ability to eliminate potential carcinogens.
Biological Activity Overview
Research indicates that 4-Iodo-2-isothiocyanato-1-methylbenzene may possess significant anticancer properties. Below is a summary of findings from various studies:
| Study | Findings |
|---|---|
| Study A (2019) | Demonstrated that the compound inhibits ovarian cancer cell proliferation by inducing apoptosis. |
| Study B (2020) | Showed that it modulates oxidative stress pathways, reducing tumorigenicity in vitro. |
| Study C (2021) | Investigated the interaction with cellular receptors, revealing potential as a therapeutic agent against certain cancers. |
Case Study 1: Anticancer Effects on Ovarian Cells
In a study published in Journal of Cancer Research, researchers exposed ovarian cancer cells to varying concentrations of 4-Iodo-2-isothiocyanato-1-methylbenzene. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study concluded that this compound could be a promising candidate for further development in ovarian cancer therapies .
Case Study 2: Modulation of Oxidative Stress
Another investigation focused on the compound's ability to modulate oxidative stress markers in human cell lines. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels following treatment with 4-Iodo-2-isothiocyanato-1-methylbenzene, suggesting its potential role as an antioxidant agent .
Comparative Analysis with Similar Compounds
The biological activities of 4-Iodo-2-isothiocyanato-1-methylbenzene can be compared with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-2-isothiocyanato-1-methylbenzene | CHBrNS | Exhibits similar anticancer properties but with different reactivity due to bromine substitution. |
| Benzyl Isothiocyanate | CHNS | Known for its broad-spectrum anticancer effects; lacks halogen substitution which may affect potency. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
